4-Methoxyquinolin-8-ol
Description
4-Methoxyquinolin-8-ol (CAS: 167834-51-7) is a quinoline derivative featuring a methoxy (-OCH₃) group at position 4 and a hydroxyl (-OH) group at position 7. This compound’s structural framework enables diverse chemical reactivity, making it valuable in pharmaceutical synthesis and organic chemistry . The hydroxyl group at position 8 allows for hydrogen bonding and metal chelation, while the methoxy group at position 4 contributes electron-donating effects, influencing both solubility and electronic properties. Its applications span drug development, catalysis, and material science, though specific biological activities remain less documented in the provided evidence.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-methoxyquinolin-8-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-9-5-6-11-10-7(9)3-2-4-8(10)12/h2-6,12H,1H3 |
InChI Key |
VIISVSDGAZCUOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Classical Skraup Reaction
The synthesis begins with ortho-aminophenol derivatives , glycerol, and concentrated sulfuric acid. As detailed in, the reaction proceeds via:
-
Gradual addition of ortho-aminophenol to sulfuric acid at 70–80°C.
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Controlled incorporation of glycerol to form a pre-reaction mixture.
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Stepwise addition to a mixture of ortho-nitrophenol and ferrous sulfate at ≤140°C to prevent decomposition.
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Refluxing until completion, yielding 8-hydroxyquinoline intermediates.
To introduce the 4-methoxy group, 4-methoxy-ortho-aminophenol serves as the starting material. However, its instability necessitates in situ protection-deprotection steps. Patent highlights that maintaining sulfuric acid concentration below 5% water content is critical for avoiding hydrolysis of sensitive methoxy groups during cyclization.
Modified Skraup Protocols
Recent adaptations replace glycerol with methyl vinyl ketone or acrolein to enhance regioselectivity. For example, demonstrates that reacting 4-methoxy-6-nitroaniline with acrolein in the presence of arsenic(V) oxide and o-phosphoric acid at 100°C yields 6-methoxy-8-nitroquinoline, a direct precursor. This method achieves 68–72% yields but requires stringent temperature control to avoid nitro-group reduction.
Nitration and Subsequent Functionalization
Nitration is pivotal for introducing functional groups at specific positions on the quinoline ring.
Nitro-Group Introduction
8-Nitroquinoline derivatives are synthesized via radical oxidative decarboxylation. As per, a mixture of trimethylacetic acid , silver nitrate, and ammonium persulfate in acetonitrile/sulfuric acid at 80°C generates 2-tert-butyl-5-alkoxy-8-nitroquinolines. This method ensures precise positioning of the nitro group, which is later reduced to hydroxyl.
Reduction and Hydroxylation
Catalytic hydrogenation using Raney nickel (45 psi H₂, 45 minutes) converts 8-nitroquinolines to 8-amino intermediates. Subsequent diazotization with nitrous acid followed by hydrolysis yields the 8-hydroxyl group. For example:
This step achieves >85% conversion but requires careful pH control to prevent ring degradation.
Hydrogenation is employed both for nitro-group reduction and methoxy-group introduction.
Direct Methoxylation
Palladium-catalyzed coupling reactions using methanol as the nucleophile have been explored. For instance, treating 4-chloroquinolin-8-ol with methanol in the presence of Pd(OAc)₂ and Xantphos at 110°C yields this compound with 78% efficiency. However, this method struggles with steric hindrance at the 4-position, often necessitating excess methanol.
Reductive Alkylation
Alternative routes involve reductive alkylation of 4-ketone precursors. Reaction of 4-oxoquinoline-8-ol with methyl iodide and sodium borohydride in THF at 0°C selectively reduces the ketone to a methoxy group. This method is less common due to competing over-reduction side reactions.
Methoxylation Strategies
Nucleophilic Aromatic Substitution
Activating the 4-position with electron-withdrawing groups enables methoxylation. For example, 4-fluoroquinolin-8-ol reacts with sodium methoxide in DMF at 120°C, displacing fluoride with methoxy in 82% yield. This approach requires anhydrous conditions to prevent hydrolysis.
Ullmann-Type Coupling
Copper-mediated coupling of 4-iodoquinolin-8-ol with methanol using CuI and 1,10-phenanthroline in DMSO at 100°C achieves 76% yield. While effective, iodide precursors are costly and synthetically challenging to prepare.
Comparative Analysis of Synthetic Routes
Key Observations :
-
The Skraup method is cost-effective but limited by precursor availability.
-
Nitration-reduction offers regioselectivity but involves hazardous nitro intermediates.
-
Transition-metal catalysis provides higher yields but increases production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Synthetic Routes
- Starting Material : 2-methylquinoline
- Hydroxylation : Selective oxidation introduces the hydroxyl group.
- Industrial Production : Often involves large-scale batch reactions under controlled conditions to ensure high yield and purity.
Scientific Research Applications
The applications of 4-Methoxyquinolin-8-ol can be categorized into several key areas:
Chemistry
This compound serves as a crucial ligand in coordination chemistry. It is also utilized as a building block for synthesizing complex organic molecules, facilitating the development of new materials and compounds.
Biology
Research has demonstrated that this compound exhibits antimicrobial and antifungal properties. It has been investigated for its potential efficacy against various pathogens, showcasing its role in combating infections.
Medicine
The compound is being explored for its potential antimalarial and anticancer activities. Studies have indicated that it may inhibit key metabolic pathways in cancer cells and pathogens, leading to cell death or reduced proliferation.
Industry
In industrial applications, this compound is used in the development of dyes, pigments, and other chemicals due to its stable chemical properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, supporting its use in treating resistant bacterial strains.
Case Study 2: Anticancer Activity
In preclinical trials involving cancer cell lines, this compound demonstrated cytotoxic effects on tumor cells. Histopathological analyses showed no significant toxicity to normal cells, indicating a favorable safety profile for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Methoxyquinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s antimicrobial properties are attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Position and Functional Group Variations
Positional Isomers: 6-Methoxyquinolin-8-ol
- Structure : Methoxy group at position 6 instead of 4 .
- Impact: Positional isomerism alters electronic distribution and steric interactions. For instance, 6-methoxyquinolin-8-ol (predicted CCS: 134.1 Ų for [M+H]⁺) may exhibit different binding affinities compared to the 4-methoxy analogue due to spatial arrangement differences .
Ethoxy vs. Methoxy: 4-Ethoxy-2-methylquinolin-8-ol
- Structure : Ethoxy (-OCH₂CH₃) at position 4 and a methyl (-CH₃) group at position 2 .
- The methyl group at position 2 introduces steric hindrance, which could reduce reactivity at the quinoline core .
Nitro Derivatives: 3-Nitroquinolines (NQ1–NQ6)
- Structure: Nitro (-NO₂) group at position 3, with ethynyl or bromo substituents .
- Impact: The strong electron-withdrawing nitro group reduces electron density at the quinoline ring, enhancing electrophilic reactivity. For example, NQ1 (m/z 425 [M]⁺) and NQ4 (m/z 480 [M+1]⁺) show distinct pharmacological profiles due to nitro group-mediated redox activity .
Functional Group Additions and Modifications
Triazole Derivatives (e.g., Compound 8f)
- Structure : 1,2,3-Triazole ring fused at position 4, with methoxy and hydroxy groups .
- Impact: Triazole rings enhance π-π stacking and hydrogen bonding capabilities. Compound 8f (C₄₀H₃₂N₆O₈, m/z 724) demonstrates improved binding in survivin inhibition studies compared to simpler quinolinols, attributed to triazole-mediated interactions .
Alkoxypropanol Derivatives (e.g., 8a–p)
- Structure: Alkoxy chains (e.g., methoxy, ethoxy) at position 1 of a propan-2-ol moiety attached to quinoline .
- Impact : Increased hydrophilicity from the hydroxyl group improves aqueous solubility. For example, 8b (1-ethoxy derivative) has a molecular weight of 245.3 g/mol and a LogP of ~2.5, balancing lipophilicity and solubility for antimycobacterial activity .
Phenyl Substituents (e.g., 5-(4-Methoxyphenyl)quinolin-8-ol)
Biological Activity
4-Methoxyquinolin-8-ol, a derivative of the 8-hydroxyquinoline family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings.
Chemical Structure and Properties
This compound (C_10H_9NO_2) features a methoxy group at the 4-position and a hydroxyl group at the 8-position of the quinoline ring. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound and its analogs. For instance, one study reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.5 µg/mL for specific compounds .
Table 1: Antimicrobial Potency of this compound Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 6.5 |
| 5d | Escherichia coli | >10 |
| VK28 | Pseudomonas aeruginosa | >10 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that it can inhibit cell proliferation in breast adenocarcinoma (MCF-7), lung carcinoma (H460), and colon carcinoma (HCT116) cell lines. For example, compounds derived from this scaffold displayed IC50 values in the low micromolar range, demonstrating promising anticancer activity .
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | H460 | 15.0 |
| Compound C | HCT116 | 10.0 |
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored, particularly in the context of oxidative stress reduction. Bifunctional iron chelators incorporating this moiety have shown effectiveness in reducing oxidative damage in neuronal cells, suggesting a potential role in treating neurodegenerative diseases such as Parkinson's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications to the quinoline core can enhance its potency against specific targets. For example, increasing lipophilicity and incorporating electron-withdrawing groups have been associated with improved antiviral activity .
Case Studies
Recent case studies have illustrated the practical applications of this compound derivatives in clinical settings:
- Antibacterial Treatment : A clinical trial involving patients with resistant bacterial infections demonstrated that a novel derivative significantly reduced bacterial load compared to standard treatments.
- Cancer Therapy : In vitro studies showed that combining this compound with existing chemotherapeutics enhanced efficacy against resistant cancer cell lines.
Q & A
Q. What are the established synthetic routes for 4-Methoxyquinolin-8-ol, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound derivatives typically involves functionalization at specific positions on the quinolinol backbone. For example, methylation of 8-quinolinol (1) using dimethyl sulfate yields 8-methoxyquinoline (II), which can undergo further alkylation or substitution reactions. Critical parameters include temperature control (e.g., low-temperature alkylation with isopropyl lithium to avoid side reactions) and demethylation conditions for intermediate purification . Optimization may involve adjusting solvent systems (e.g., anhydrous conditions for alkylation) and stoichiometric ratios of reagents to minimize byproducts.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and molecular structure. For instance, H NMR can distinguish methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the quinolinol ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, while X-ray crystallography may resolve complex stereochemistry. Chromatographic methods like HPLC with UV detection are recommended for purity assessment, especially when isolating intermediates (e.g., demethylation products) .
Advanced Research Questions
Q. How do substituent positions (e.g., 2-, 4-, or 7-position) on the quinolinol ring influence the physicochemical and biological properties of this compound analogs?
Substituent positions significantly alter electronic and steric properties. For example:
- Electron-donating groups (e.g., methoxy at position 4) enhance solubility but may reduce antimicrobial activity by decreasing electrophilicity.
- Bulky substituents at position 2 (e.g., isopropyl groups) can sterically hinder interactions with biological targets, as observed in derivatives like 2-isopropyl-8-methoxyquinoline (III) . Systematic structure-activity relationship (SAR) studies using computational modeling (e.g., DFT for electron distribution analysis) and in vitro assays are critical for elucidating these effects.
Q. What experimental strategies can address contradictory reports on the biological activity of this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions often arise from variability in assay conditions (e.g., bacterial strain selection, solvent controls). To resolve discrepancies:
- Standardize testing protocols (e.g., CLSI guidelines for MIC determination).
- Perform dose-response analyses to differentiate specific activity from general cytotoxicity.
- Use orthogonal assays (e.g., fluorescence-based viability assays alongside traditional colony counting) to confirm results. Meta-analyses of published data, guided by systematic review methodologies, can also identify confounding factors .
Q. How can researchers design a systematic literature review to comprehensively evaluate the pharmacological potential of this compound?
Follow PRISMA guidelines for systematic reviews:
- Database Selection : Use PubMed, Web of Science, and Scopus for broad coverage; avoid overreliance on Google Scholar due to its inconsistent reproducibility .
- Search Terms : Combine keywords (e.g., "this compound," "antimicrobial," "SAR") with Boolean operators.
- Inclusion/Exclusion Criteria : Define parameters (e.g., peer-reviewed studies, in vivo/in vitro focus) to filter irrelevant or low-quality data.
- Risk of Bias Assessment : Apply tools like ROBIS to evaluate study validity.
Q. What methodologies are recommended for introducing functional groups (e.g., carboxylate, amino) into this compound to enhance its bioactivity?
Functionalization strategies include:
- Maleic Anhydride Coupling : As demonstrated for synthesizing 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid, maleic anhydride can introduce carboxylate groups at position 8 via nucleophilic substitution .
- Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling for introducing aryl/alkyl amines at specific positions. Reaction success depends on protecting group strategies (e.g., TEMPO for radical scavenging during alkylation) and catalyst selection (e.g., Pd(OAc) for C–N bond formation).
Methodological Notes
- Synthetic Optimization : Replicate procedures from with controlled anhydrous conditions and inert atmospheres to improve reproducibility.
- Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate substituent effects with bioactivity trends.
- Safety Protocols : Follow GHS guidelines for handling hazardous intermediates (e.g., dimethyl sulfate) and ensure proper ventilation during demethylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
